4-(Piperazin-1-ylmethyl)benzene-1,3-diol
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-(piperazin-1-ylmethyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H16N2O2/c14-10-2-1-9(11(15)7-10)8-13-5-3-12-4-6-13/h1-2,7,12,14-15H,3-6,8H2 |
InChI Key |
JWKCUZHUSIXFFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Historical Context and Structural Significance
4-(Piperazin-1-ylmethyl)benzene-1,3-diol features a benzene ring substituted with hydroxyl groups at positions 1 and 3, coupled with a piperazine moiety linked via a methylene bridge. This configuration enables hydrogen bonding through the hydroxyl groups and nitrogen-based interactions via the piperazine ring, making it a valuable intermediate in drug discovery. Early synthetic routes, such as those described in WO 2010/063774 and WO 2011/070080, involved multi-step sequences with repetitive protection-deprotection cycles, limiting industrial viability. Modern methods prioritize atom economy and reduced purification demands.
Direct Coupling and Hydrogenation Method
Two-Step Synthesis from Resorcinol
The most industrially adaptable method, patented in US9650337B2, employs resorcinol (1,3-dihydroxybenzene) and 1-tert-butoxycarbonyl-4-piperidone as starting materials.
Step 1: Base-Catalyzed Coupling
Resorcinol reacts with 1-tert-butoxycarbonyl-4-piperidone in a polar solvent (e.g., water, methanol, or tert-butanol) under basic conditions. Sodium hydroxide or potassium tert-butoxide facilitates nucleophilic addition, yielding tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate as a crystalline intermediate. Key advantages include:
- Mild Conditions : Reactions proceed at room temperature, avoiding cryogenic steps.
- No Chromatography : The intermediate crystallizes directly, eliminating column purification.
- Scalability : A resorcinol-to-piperidone molar ratio of 2:1 optimizes yield (reported >85%).
Step 2: Hydrogenative Deprotection
The intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under 3–7 bar hydrogen pressure. This step concurrently removes the tert-butyloxycarbonyl (Boc) protecting group and reduces the ketone to a methylene group, yielding this compound. Acidic workup (e.g., HCl or trifluoroacetic acid) converts the product into a stable salt form.
Table 1: Optimization of Hydrogenation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 wt% Pd/C | Maximizes Boc cleavage |
| Solvent | Methanol/Water (9:1) | Enhances solubility |
| Reaction Time | 12–24 h | Completes reduction |
Alternative Pathways via Reductive Amination
Piperazine-Resorcinol Condensation
Smolecule’s protocol utilizes reductive amination between resorcinol and piperazine derivatives. In this approach:
- Imine Formation : Resorcinol reacts with piperazine in the presence of formaldehyde under acidic conditions (pH 4–5), forming an imine intermediate.
- Reduction : Sodium borohydride or catalytic hydrogenation reduces the imine to the secondary amine, yielding the target compound.
Advantages :
- One-Pot Feasibility : Combines condensation and reduction in a single reactor.
- Functional Group Tolerance : Compatible with substituted piperazines for derivative synthesis.
Limitations :
- Byproduct Formation : Excess formaldehyde may generate methylene-bridged dimers, necessitating careful stoichiometric control.
Industrial-Scale Adaptations
Continuous Flow Synthesis
To address batch process inefficiencies, continuous flow reactors (CFRs) have been implemented for high-throughput production. Key modifications include:
- Microreactor Design : Enhances heat transfer during exothermic hydrogenation steps.
- In-Line Analytics : Real-time HPLC monitoring ensures consistent product quality.
Table 2: Comparative Metrics of Batch vs. Flow Synthesis
| Metric | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 h | 2 h |
| Yield | 78–85% | 90–93% |
| Catalyst Consumption | 10 wt% | 5 wt% |
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-ylmethyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(Piperazin-1-ylmethyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-ylmethyl)benzene-1,3-diol involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, modulating their activity. The hydroxyl groups may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The benzene-1,3-diol scaffold is versatile, with biological activity heavily dependent on substituents. Below is a detailed comparison with key analogues:
Azo-Linked Benzene-1,3-diol Derivatives
Compounds such as 4-((4-(neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h) and 4-((4-(isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i) exhibit potent antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Listeria monocytogenes). These azo derivatives achieve 100% growth inhibition at concentrations threefold lower than their lead compound, attributed to enhanced membrane penetration via hydrophobic alkyloxy chains .
Thiadiazole-Substituted Derivatives
- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1): Antifungal Activity: Exhibits broad-spectrum activity against Candida species and molds, with MIC100 values of 8–96 µg/mL. Notably, it shows low cytotoxicity to human cells, making it a promising antifungal candidate . Fluorescence Properties: pH-dependent fluorescence in aqueous solutions, enabling applications in bioimaging or drug delivery monitoring .
- 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7): Solvent-dependent molecular aggregation alters fluorescence emission spectra, a trait exploitable in sensor technologies .
Dual XO/NLRP3 Inhibitors
4-(2-(4-Chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol (CBED) demonstrates dual inhibition of xanthine oxidase (XO) and NLRP3 inflammasome, showing dose-dependent hypouricemic effects in vivo and efficacy in acute gout models . Unlike CBED’s chlorophenyl substituents, the piperazine group in the target compound may favor interactions with amine receptors over enzyme inhibition.
Estrogen Receptor-Binding Analogues
Indazole derivatives like 4-[2-Benzyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol bind estrogen receptors (ER) with crystallographic resolution ≤2.3 Å, highlighting the role of bulky substituents in ER selectivity . The target compound’s piperazine group could sterically hinder ER binding but may enhance affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).
Mechanistic and Structural Insights
- Substituent Effects on Bioactivity: Hydrophobic Groups (e.g., heptyl in C7): Enhance membrane interaction but reduce aqueous solubility. Azo Groups: Improve antibacterial activity but may confer phototoxicity risks.
Fluorescence and pH Sensitivity : Thiadiazole derivatives (C1, C7) show pH- and solvent-dependent fluorescence, a property absent in the target compound but critical for imaging applications .
Q & A
Basic: What scalable synthesis methods are available for 4-(Piperazin-1-ylmethyl)benzene-1,3-diol?
Answer: A two-step synthesis process using resorcinol and piperazine derivatives under alkaline conditions is effective. For example, Galderma Research & Development demonstrated a method involving degassed mixtures of resorcinol with sodium hydroxide and subsequent hydrogenation to achieve high yields (69%) of structurally similar compounds like 4-(tetrahydro-thiopyran-4-yl)-benzene-1,3-diol . This method is adaptable to industrial scales by optimizing reaction parameters (e.g., temperature, pressure) and using palladium catalysts for hydrogenation.
Basic: How can spectroscopic techniques characterize the molecular aggregation of benzene-1,3-diol derivatives?
Answer: Fluorescence spectroscopy and theoretical modeling (e.g., DFT calculations) are critical. Studies on analogous compounds, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, revealed that molecular aggregation in aqueous solutions alters fluorescence emission due to π-π stacking and hydrogen bonding. Researchers should use concentration-dependent UV-Vis and fluorescence spectra to identify aggregation thresholds, complemented by molecular dynamics simulations .
Basic: What in vitro assays are suitable for initial screening of bioactivity in benzene-1,3-diol derivatives?
Answer: Enzyme inhibition assays (e.g., butyrylcholinesterase for Alzheimer’s targets) and cytotoxicity assays (MTT or resazurin-based) are common. For example, 4-(1-phenylethyl)benzene-1,3-diol showed strong BChE inhibition (Ki < 1 µM) in virtual screening, validated via kinetic assays. Use recombinant enzymes and human cell lines (e.g., SH-SY5Y neurons) to assess specificity and IC50 values .
Advanced: How can researchers resolve contradictions in fluorescence data caused by molecular aggregation?
Answer: Discrepancies arise from solvent polarity, concentration, and substituent effects. For 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, fluorescence quenching at high concentrations (>10⁻⁵ M) was linked to aggregation. Mitigate this by:
- Using non-polar solvents (e.g., DMSO) to reduce intermolecular interactions.
- Applying time-resolved fluorescence to distinguish monomeric vs. aggregated states.
- Validating with TEM or DLS to correlate optical data with physical aggregation .
Advanced: What computational strategies predict binding interactions of benzene-1,3-diol derivatives with biological targets?
Answer: Structure-based virtual screening (SBVS) combined with molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) is effective. For BChE inhibitors, SBVS identified 4-(1-phenylethyl)benzene-1,3-diol as a lead compound by analyzing binding energy (<-9 kcal/mol) and hydrogen bonding with Ser198 and His438 residues. ADME predictions (SwissADME) should guide lead optimization .
Advanced: How do reaction conditions influence regioselectivity in synthesizing substituted benzene-1,3-diol derivatives?
Answer: Substituent position and reaction pH are critical. In the synthesis of 4-(1-methoxypropyl)benzene-1,3-diol, prolonged heating (48–72 hours) and alkaline conditions favored nucleophilic attack at the para position. Use kinetic studies (HPLC monitoring) and DFT calculations to map transition states and optimize regioselectivity. For example, 2-methylbutanal derivatives required inert atmospheres to minimize oxidation byproducts .
Advanced: How can in vitro vs. in vivo discrepancies in pharmacological activity be addressed?
Answer: Differences often stem from bioavailability or metabolic instability. For piperazine derivatives like 3-(pyridin-2-yl)piperazin-2-one, improve translational relevance by:
- Conducting microsomal stability assays (e.g., liver S9 fractions).
- Using prodrug strategies (e.g., esterification) to enhance membrane permeability.
- Validating in zebrafish or rodent models to correlate pharmacokinetics with efficacy .
Advanced: What safety protocols are essential for handling reactive intermediates in benzene-1,3-diol synthesis?
Answer: Palladium-catalyzed hydrogenation steps (e.g., 4-(3-hydroxy-tetrahydro-pyran-3-yl)-benzene-1,3-diol synthesis) require strict inert conditions (N2/Ar) and explosion-proof reactors. Follow OSHA guidelines for acute toxicity (e.g., LD50 > 200 mg/kg) and use PPE (gloves, fume hoods) for intermediates like tetrahydro-thiopyran-4-one. Monitor reaction progress via TLC to minimize hazardous byproducts .
Advanced: What structural modifications enhance the blood-brain barrier (BBB) permeability of benzene-1,3-diol derivatives?
Answer: Introduce lipophilic groups (e.g., methyl, halogen) to improve logP values. For this compound analogs, adding a pyridinyl moiety increased BBB penetration (PAMPA-BBB assay: Pe > 5 × 10⁻⁶ cm/s). Balance hydrophobicity with hydrogen-bond donors (<5) to avoid efflux by P-glycoprotein .
Advanced: How can researchers validate target engagement in complex biological systems?
Answer: Use photoaffinity labeling (PAL) with clickable probes (e.g., alkyne-tagged derivatives) coupled with LC-MS/MS. For kinase targets, cellular thermal shift assays (CETSA) confirm binding by measuring protein denaturation shifts. Cross-validate with CRISPR/Cas9 knockouts to eliminate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
